Lithium triisopropyl 2-(6-methoxypyridyl)borate
Description
BenchChem offers high-quality Lithium triisopropyl 2-(6-methoxypyridyl)borate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lithium triisopropyl 2-(6-methoxypyridyl)borate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
lithium;(6-methoxypyridin-2-yl)-tri(propan-2-yloxy)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27BNO4.Li/c1-11(2)19-16(20-12(3)4,21-13(5)6)14-9-8-10-15(17-14)18-7;/h8-13H,1-7H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIYLTPAFTWKTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=NC(=CC=C1)OC)(OC(C)C)(OC(C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27BLiNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682083 | |
| Record name | Lithium (6-methoxypyridin-2-yl)tris(propan-2-olato)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048030-47-2 | |
| Record name | Lithium (6-methoxypyridin-2-yl)tris(propan-2-olato)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical properties of Lithium triisopropyl 2-(6-methoxypyridyl)borate
An In-Depth Technical Guide to Lithium Triisopropyl 2-(6-methoxypyridyl)borate: Synthesis, Properties, and Application in Suzuki-Miyaura Cross-Coupling
Introduction: A Superior Nucleophile for Modern Synthesis
In the landscape of synthetic organic chemistry, the quest for robust, versatile, and user-friendly reagents is perpetual. The Suzuki-Miyaura cross-coupling reaction stands as a pillar of C-C bond formation, yet its efficacy is often hampered by the instability of certain organoboron reagents, particularly heterocyclic boronic acids which are prone to decomposition via protodeboronation.[1][2] Lithium triisopropyl 2-(6-methoxypyridyl)borate emerges as a highly effective solution to this challenge. This ate-complex represents a class of "masked" boronates that exhibit exceptional stability, allowing for convenient handling and storage while serving as potent nucleophiles in palladium-catalyzed cross-coupling reactions.[1][3]
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, chemical properties, and core applications of Lithium triisopropyl 2-(6-methoxypyridyl)borate. We will delve into the causality behind its enhanced stability and provide field-proven protocols for its preparation and use, establishing it as an indispensable tool for the synthesis of complex molecules.
PART 1: Synthesis and Structural Elucidation
The true utility of a reagent begins with its accessibility. Lithium triisopropyl 2-(6-methoxypyridyl)borate is readily prepared in a one-pot synthesis that avoids the isolation of the often-unstable corresponding boronic acid. The process involves a lithium-halogen exchange followed by in-situ trapping with an electrophilic borate ester.
Synthetic Pathway
The synthesis begins with a suitable halo-substituted pyridine, such as 2-bromo-6-methoxypyridine. This precursor undergoes a lithium-halogen exchange at low temperature using an organolithium reagent like n-butyllithium (n-BuLi). The resulting pyridyllithium intermediate is a potent nucleophile that is immediately quenched by the addition of triisopropyl borate.[1] This sequence forms the desired lithium borate salt, which can be isolated as a solid and used without further purification.[1]
Caption: One-pot synthesis workflow for Lithium triisopropyl 2-(6-methoxypyridyl)borate.
Experimental Protocol: Synthesis
This protocol is adapted from established procedures for generating lithium triisopropyl borate salts.[1]
Materials:
-
2-Bromo-6-methoxypyridine
-
n-Butyllithium (2.5 M in hexanes)
-
Triisopropyl borate
-
Anhydrous Toluene
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 2-bromo-6-methoxypyridine.
-
Dissolve the starting material in a mixture of anhydrous toluene and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir for 30-60 minutes at -78 °C.
-
Add triisopropyl borate (1.1 equivalents) dropwise, again ensuring the temperature remains below -70 °C. The choice to add the borate directly to the cold solution prevents the formation of unstable intermediates at higher temperatures.[4]
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 8 hours or overnight.[1]
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Dry the resulting solid under high vacuum at an elevated temperature (e.g., 80 °C) to remove any residual solvent and byproducts.[1] The crude Lithium triisopropyl 2-(6-methoxypyridyl)borate is obtained as a white solid and can be used directly in subsequent reactions.[1][5]
PART 2: Chemical and Physical Properties
The defining characteristic of this reagent is its stability, which translates directly to its reliability and ease of use in synthetic applications.
Physical and Spectroscopic Data
The compound has been characterized as a stable, white solid.[5] Key identifying data are summarized below.
| Property | Value | Reference |
| Appearance | White solid | [5] |
| Melting Point | 226-227 °C | [5] |
| Molecular Formula | C₁₅H₂₇BLiNO₃ | |
| Molecular Weight | 287.14 g/mol |
| Spectroscopic Data | Chemical Shift (δ) / Wavenumber (cm⁻¹) |
| ¹H NMR (300 MHz, CD₃OD) | 7.52 (t, J = 8 Hz, 1H), 7.13 (d, J = 8 Hz, 1H), 6.52 (d, J = 8 Hz, 1H), 3.93 (sept, J = 6 Hz, 3H), 3.87 (s, 3H), 1.15 (d, J = 6 Hz, 18H) |
| ¹³C NMR (75 MHz, CD₃OD) | 148.2, 135.5, 128.5, 121.7, 64.7, 25.4 (Note: C-B signal is often not observed) |
| IR (neat, cm⁻¹) | 3372, 2941, 2913, 1653, 1557, 1538, 1421, 1149, 1004, 931 |
| Data sourced from supporting information provided by Oberli & Buchwald (2012).[5] |
The Cornerstone of Stability: The Borate "Ate" Complex
The enhanced stability of lithium triisopropyl borates compared to their corresponding boronic acids is the primary reason for their synthetic utility.[1][2] This stability arises from the structure of the borate "ate" complex.
-
Filled Octet: In a boronic acid (R-B(OH)₂), the boron atom is electron-deficient with an empty p-orbital, making the C-B bond susceptible to cleavage by protic sources (protodeboronation).
-
Anionic Boron Center: In the lithium triisopropyl borate salt, the boron atom is formally anionic and tetracoordinate, having formed a dative bond with the pyridyl anion. This satisfies boron's octet, rendering the C-B bond significantly less electrophilic and thus much more resistant to premature cleavage.
This inherent stability allows the compound to be stored on the benchtop for extended periods and simplifies its handling, as it does not require the stringent inert conditions typical for many highly reactive organometallic reagents.[1][3]
PART 3: Core Application in Suzuki-Miyaura Cross-Coupling
The primary application for Lithium triisopropyl 2-(6-methoxypyridyl)borate is as a robust nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. It provides a reliable method for introducing the 2-(6-methoxypyridyl) moiety, a common structural motif in pharmaceuticals and functional materials.
The Catalytic Cycle
The lithium borate salt enters the catalytic cycle after the oxidative addition of an aryl halide to the Pd(0) catalyst. In the presence of a suitable base, the borate undergoes transmetalation to the palladium center, forming the key diorganopalladium(II) intermediate. Subsequent reductive elimination yields the desired biaryl product and regenerates the Pd(0) catalyst.
Caption: Generalized Suzuki-Miyaura catalytic cycle featuring a lithium borate salt.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol demonstrates a general and efficient method for the coupling of an aryl halide with Lithium triisopropyl 2-(6-methoxypyridyl)borate.[1][5]
Materials:
-
Aryl or heteroaryl halide (e.g., 2-chlorobenzonitrile)
-
Lithium triisopropyl 2-(6-methoxypyridyl)borate (1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl - SPhos)
-
Base (e.g., aqueous potassium phosphate, K₃PO₄)
-
Solvent (e.g., THF or 1,4-dioxane)
Procedure:
-
In a reaction vial, combine the aryl halide (1.0 equiv), Lithium triisopropyl 2-(6-methoxypyridyl)borate (1.5 equiv), palladium precatalyst (e.g., 1-2 mol%), and ligand (e.g., 2-4 mol%).
-
Purge the vial with an inert gas (nitrogen or argon).
-
Add the organic solvent (e.g., THF) followed by the aqueous base solution (e.g., 1 M K₃PO₄). The use of an aqueous base is crucial for facilitating the transmetalation step.
-
Seal the vial and heat the reaction mixture with vigorous stirring at a specified temperature (e.g., 40-80 °C) for 2-20 hours.[1][5] Reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired biaryl compound.[5]
PART 4: Handling and Storage
While significantly more stable than boronic acids, Lithium triisopropyl 2-(6-methoxypyridyl)borate is still an organometallic reagent and should be handled with appropriate care.
-
Storage: The solid can be conveniently stored on the benchtop in a tightly sealed container, ideally within a desiccator to protect it from atmospheric moisture over long periods.[1][2] Borates have a natural tendency to cake under prolonged storage, especially if exposed to humidity.[6]
-
Handling: As with most chemical reagents, handling should occur in a well-ventilated fume hood.[7] While its stability is a key feature, weighing and transferring the solid should be done efficiently to minimize prolonged exposure to air. For reactions that are highly sensitive to moisture, handling in a glovebox is recommended.[8]
-
Safety: Lithium borates are generally considered to have low acute toxicity.[9] However, standard personal protective equipment (safety glasses, gloves, lab coat) should always be worn.
Conclusion
Lithium triisopropyl 2-(6-methoxypyridyl)borate stands out as a superior reagent for introducing the 6-methoxypyridyl fragment in organic synthesis. Its facile one-pot preparation and, most importantly, its exceptional stability towards protodeboronation, solve a critical issue that plagues the use of many heterocyclic boronic acids. This stability translates into greater reliability, easier handling, and broader applicability in Suzuki-Miyaura cross-coupling reactions. For scientists in drug discovery and materials science, mastering the use of this borate salt provides a dependable pathway to complex molecular architectures that might otherwise be challenging to access.
References
-
Oberli, M. A., & Buchwald, S. L. (2012). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - Supporting Information. Organic Letters, 14(17), 4606–4609. Available at: [Link]
-
Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4606–4609. Available at: [Link]
-
Pharmaffiliates. (n.d.). Lithium triisopropyl 2-(6-methylpyridyl)borate. CAS No: 1256364-24-5. Available at: [Link]
-
Oberli, M. A., & Buchwald, S. L. (2012). A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl borates. Organic Letters, 14(17), 4606–4609. Available at: [Link]
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Bailey, W. F., & Luderer, M. R. (2009). Optimization of Organolithium Reactions. Organic Process Research & Development, 13(2), 144–151. Available at: [Link]
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University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Available at: [Link]
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U.S. Borax Inc. (n.d.). Borate handling and storage. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with Triisopropyl Borate: A Chemist's Guide. Available at: [Link]
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Stepanenko, V., Huang, K., & Ortiz-Marciales, M. (n.d.). SYNTHESIS OF SPIROBORATE ESTERS FROM 1,2-AMINOALCOHOLS, ETHYLENE GLYCOL AND TRIISOPROPYL BORATE. Organic Syntheses. Available at: [Link]
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RSC Speciality Chemicals Sector. (n.d.). Lithium & Boron. Available at: [Link]
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Kristensen, J. L., et al. (n.d.). SYNTHESIS OF ORTHO SUBSTITUTED ARYLBORONIC ESTERS. Organic Syntheses. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Triisopropyl borate. PubChem Compound Summary for CID 21531. Available at: [Link]
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Emir Diltemiz, S., et al. (2013). New synthesis method for 4-MAPBA monomer and using for the recognition of IgM and mannose with MIP-based QCM sensors. ResearchGate. Available at: [Link]
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National Industrial Chemicals Notification and Assessment Scheme (Australia). (2017). Lithium borates: Human health tier II assessment. Available at: [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Hindered Organoboron Groups in Organic Synthesis. Available at: [Link]
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D'Aries, L., et al. (2021). Synthesis and Characterization of New Lithium and Boron Based Metal Organic Frameworks with NLO Properties for Application in Neutron Capture Therapy. MDPI. Available at: [Link]
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Pharmaffiliates. (n.d.). Lithium triisopropyl 2-(5-methylpyridyl)borate. CAS No: 1256364-31-4. Available at: [Link]
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van der Westhuizen, A. (2003). Chemical and physical aspects of Lithium borate fusion. University of Pretoria. Available at: [Link]
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Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. DSpace@MIT. Available at: [Link]
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A Methodological Framework for Determining the Solubility Profile of Lithium triisopropyl 2-(6-methoxypyridyl)borate in Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients and key reagents in organic solvents is a critical parameter in drug development, chemical synthesis, and formulation science. This technical guide presents a comprehensive methodological framework for characterizing the solubility profile of Lithium triisopropyl 2-(6-methoxypyridyl)borate, a novel organoborate salt. Due to the limited availability of public data on this specific compound, this whitepaper emphasizes the establishment of a robust, scientifically-sound protocol. It provides researchers, scientists, and drug development professionals with the theoretical basis and practical, step-by-step guidance required to generate reliable solubility data. The guide covers solvent selection, the isothermal shake-flask equilibrium method, and suitable analytical quantification techniques, ensuring a self-validating and reproducible workflow.
Introduction
Lithium triisopropyl 2-(6-methoxypyridyl)borate is an organometallic compound with potential applications in organic synthesis, catalysis, or as a specialized electrolyte component. The structure, featuring an ionic lithium cation and a complex borate anion with both bulky nonpolar (triisopropyl) and polar (methoxypyridyl) moieties, suggests a nuanced solubility behavior that is highly dependent on the choice of solvent.
Understanding the solubility of this compound is paramount for its practical application. In process chemistry, solubility dictates solvent choice for reactions, influences purification strategies (e.g., crystallization), and affects final product formulation. In drug development, poor solubility can hinder bioavailability and create significant formulation challenges[1]. Therefore, a systematic characterization of its solubility across a range of representative organic solvents is a foundational step in its scientific evaluation. This guide provides the experimental blueprint for such a characterization.
Theoretical Framework: Predicting Solubility Behavior
The solubility of a solute in a solvent is governed by a combination of factors, including intermolecular forces, temperature, and pressure[2][3][4]. The principle of "like dissolves like" provides a primary predictive tool.
-
Molecular Structure Analysis : Lithium triisopropyl 2-(6-methoxypyridyl)borate possesses a dualistic nature. The Li-B core is ionic, suggesting solubility in polar solvents capable of stabilizing charged species. However, the three isopropyl groups are large and nonpolar, creating a lipophilic character that would favor solubility in nonpolar or weakly polar organic solvents. The 6-methoxypyridyl group adds a degree of polarity and potential for hydrogen bonding.
-
Solvent Properties : Key solvent properties that influence the dissolution of this compound include:
-
Polarity and Dielectric Constant : High-polarity solvents are generally better at solvating ions[5][6]. Solvents with a high dielectric constant can effectively screen the electrostatic attraction between the lithium cation and the borate anion, facilitating dissolution.
-
Hydrogen Bonding Capability : Protic solvents (e.g., alcohols) might interact with the nitrogen and oxygen atoms of the pyridyl group, while aprotic polar solvents (e.g., DMSO, DMF) can effectively solvate the lithium cation.
-
Dispersion Forces : The nonpolar isopropyl groups will primarily interact via van der Waals forces, suggesting some degree of solubility in nonpolar solvents like toluene or hexane.
-
The interplay of these structural features makes a simple prediction difficult, necessitating a broad experimental screen.
Experimental Design for Solubility Profiling
A rigorous experimental design is crucial for generating high-quality, reliable data. This section outlines a systematic approach, from solvent selection to final analysis.
Selection of a Diverse Solvent Panel
To build a comprehensive profile, a panel of solvents should be selected to cover a wide range of polarities and chemical functionalities. The following table provides a recommended starting panel, categorized by solvent type.
Table 1: Recommended Solvent Panel for Solubility Screening
| Solvent Class | Solvent | Polarity Index | Dielectric Constant (at 20°C) | Rationale |
| Nonpolar | n-Hexane | 0.1 | 1.89 | Represents aliphatic hydrocarbons. |
| Toluene | 2.4 | 2.38 | Represents aromatic hydrocarbons. | |
| Polar Aprotic | Dichloromethane (DCM) | 3.1 | 9.08 | Common solvent for organic synthesis. |
| Tetrahydrofuran (THF) | 4.0 | 7.58 | Ethereal solvent, good for organometallics. | |
| Ethyl Acetate | 4.4 | 6.02 | Ester solvent of intermediate polarity. | |
| Acetone | 5.1 | 20.7 | Ketone solvent, highly polar. | |
| Acetonitrile (ACN) | 5.8 | 37.5 | Highly polar, common in chromatography. | |
| Dimethylformamide (DMF) | 6.4 | 36.7 | High-boiling, highly polar solvent. | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 47.0 | Very high polarity, excellent solvating power. | |
| Polar Protic | Isopropanol (IPA) | 3.9 | 19.9 | Alcohol with nonpolar character. |
| Ethanol | 4.3 | 24.6 | Common polar protic solvent. | |
| Methanol | 5.1 | 32.7 | Most polar of the simple alcohols. |
Data compiled from various sources[5][6][7][8][9].
Core Methodology: Isothermal Shake-Flask Method
The isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility[10][11][12]. It involves generating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.
Step-by-Step Protocol:
-
Preparation : For each selected solvent, add an excess amount of solid Lithium triisopropyl 2-(6-methoxypyridyl)borate to a sealed, inert vial (e.g., a 4 mL glass vial with a PTFE-lined cap). "Excess" means enough solid remains undissolved at equilibrium, which is visually confirmed.
-
Causality: Using an excess of solid ensures that the solution reaches its maximum saturation point, which is the definition of equilibrium solubility.
-
-
Equilibration : Place the vials in a temperature-controlled shaker or agitator set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours).
-
Causality: Continuous agitation ensures intimate contact between the solid and the solvent, accelerating the dissolution process. A long equilibration time is necessary to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation[10][11]. A preliminary time-to-equilibrium study is recommended for novel compounds.
-
-
Phase Separation : After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period (e.g., 2 hours) to allow the excess solid to settle.
-
Causality: This step minimizes the amount of solid particulate that needs to be removed in the next step, preventing premature clogging of filters.
-
-
Sample Collection and Filtration : Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a chemically compatible, fine-pore syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial.
-
Causality: Filtration is a critical self-validating step. It ensures that only the dissolved solute is analyzed, physically separating it from any undissolved microparticulates that would otherwise artificially inflate the measured concentration[10].
-
-
Dilution : Immediately after filtration, perform a precise, quantitative dilution of the filtrate with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration into the linear range of the analytical instrument.
-
Causality: This prevents the solute from precipitating out of the saturated solution due to temperature changes or solvent evaporation and is essential for accurate quantification.
-
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Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Using Lithium Triisopropyl 2-(6-methoxypyridyl)borate
For professionals in pharmaceutical research, agrochemical development, and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. This guide provides an in-depth technical overview and a field-proven protocol for the use of Lithium triisopropyl 2-(6-methoxypyridyl)borate as a highly effective nucleophilic partner in this transformation. The focus is on providing not just a series of steps, but a foundational understanding of the chemical principles at play, empowering researchers to optimize and troubleshoot with confidence.
Introduction: Overcoming the Challenges of Heterocyclic Suzuki-Miyaura Couplings
The palladium-catalyzed Suzuki-Miyaura reaction has revolutionized the synthesis of biaryls and other conjugated systems due to its functional group tolerance and the generally low toxicity of its boron-based reagents.[1][2] However, the use of electron-deficient or certain nitrogen-containing heteroaryl boronic acids often presents significant challenges.[3] These substrates are frequently prone to protodeboronation, a process where the carbon-boron bond is cleaved by a proton source, leading to diminished yields and undesired byproducts.[4]
To circumvent this instability, a variety of "protected" or masked boronate substrates have been developed.[5] Among these, lithium triisopropyl borates have emerged as robust and versatile alternatives.[5][6][7] These ate-complexes exhibit enhanced stability compared to their corresponding boronic acids, allowing for their convenient storage and handling.[5][8] This application note will focus specifically on the utility of Lithium triisopropyl 2-(6-methoxypyridyl)borate, a valuable reagent for the synthesis of 2-substituted pyridine derivatives.
The 6-methoxy substituent on the pyridine ring introduces electron-donating character, which can influence the reactivity of the boronate. This guide will provide a detailed protocol for the preparation of this borate and its subsequent use in a Suzuki-Miyaura cross-coupling reaction with a representative aryl halide.
The Underlying Chemistry: A Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving a series of fundamental organometallic transformations.[2][8] Understanding this cycle is paramount for rationalizing the choice of reagents and reaction conditions.
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) species.[2]
-
Transmetalation: The organic group (R²) is transferred from the boron atom to the palladium center. This step is facilitated by a base, which activates the boronate, making it more nucleophilic.[8] In the case of lithium triisopropyl borates, hydrolysis to the corresponding boronic acid is thought to occur in situ, which is then activated by the base for transmetalation.[5]
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of Lithium triisopropyl 2-(6-methoxypyridyl)borate and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Bromo-6-methoxypyridine | ≥98% | Commercially Available | |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Commercially Available | Should be titrated prior to use. |
| Triisopropyl borate | ≥98% | Commercially Available | |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | Purified using a solvent purification system. |
| Toluene | Anhydrous | Commercially Available | Purified using a solvent purification system. |
| Aryl Bromide | Varies | Commercially Available | Example: 4-bromoanisole |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | ≥97% | Commercially Available | |
| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | ≥98% | Commercially Available | Air-sensitive ligand. |
| Potassium Fluoride (KF) | Anhydrous, spray-dried | Commercially Available | |
| 1,4-Dioxane | Anhydrous | Commercially Available | Purified using a solvent purification system. |
| Diethyl ether | Reagent Grade | Commercially Available | |
| Saturated aq. NH₄Cl | Prepared in-house | ||
| Brine | Prepared in-house | ||
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available | |
| Celite® | Commercially Available | ||
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Synthesis of Lithium triisopropyl 2-(6-methoxypyridyl)borate
This procedure is adapted from established literature methods.[3]
Figure 2. Workflow for the synthesis of the borate reagent.
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add 2-bromo-6-methoxypyridine (1.0 eq).
-
Dissolve the starting material in a mixture of anhydrous toluene and THF (4:1 v/v).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly. The solution may change color.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Add triisopropyl borate (1.1 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure to yield the crude Lithium triisopropyl 2-(6-methoxypyridyl)borate as a solid. This can often be used in the subsequent coupling step without further purification.[5]
Suzuki-Miyaura Cross-Coupling Protocol
The following is a general procedure for the cross-coupling of the synthesized borate with an aryl bromide.[3]
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.015 eq), SPhos (0.03 eq), and anhydrous potassium fluoride (3.0 eq).
-
Add the crude Lithium triisopropyl 2-(6-methoxypyridyl)borate (1.5 eq) and the aryl bromide (1.0 eq).
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of Celite®.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Results and Discussion: What to Expect
The use of Lithium triisopropyl 2-(6-methoxypyridyl)borate in Suzuki-Miyaura couplings typically affords good to excellent yields of the desired biaryl products. The enhanced stability of this borate reagent minimizes protodeboronation, which is a common side reaction with 2-pyridylboronic acids.[3]
| Entry | Aryl Halide | Product | Typical Yield (%) |
| 1 | 4-Bromoanisole | 2-(4-Methoxyphenyl)-6-methoxypyridine | 74[3] |
| 2 | 3,5-Bis(trifluoromethyl)bromobenzene | 2-(3,5-Bis(trifluoromethyl)phenyl)-6-methoxypyridine | 82[3] |
| 3 | 1-Bromo-2-methylbenzene | 2-(o-Tolyl)-6-methoxypyridine | 85[3] |
| 4 | 5-Bromopyrimidine | 5-(6-Methoxypyridin-2-yl)pyrimidine | 91[3] |
Table 1. Representative yields for the Suzuki-Miyaura coupling of Lithium triisopropyl 2-(6-methoxypyridyl)borate with various aryl and heteroaryl bromides. Data adapted from literature.[3]
The Role of the Ligand and Base
The choice of ligand is critical for a successful Suzuki-Miyaura coupling. Bulky, electron-rich phosphine ligands like SPhos are often employed to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[2] The base, in this case, anhydrous potassium fluoride, is thought to promote the transmetalation step by forming a more nucleophilic borate species.[8]
Troubleshooting Common Issues
-
Low or No Conversion:
-
Inactive Catalyst: Ensure that the palladium precatalyst and ligand have not been degraded by exposure to air. Use fresh reagents and properly degassed solvents.[9]
-
Insufficient Base: The base is crucial for the transmetalation step. Ensure that anhydrous base is used and that the stoichiometry is correct.[9]
-
Poor Quality Borate: If the synthesis of the borate was incomplete, this will affect the yield of the coupling reaction.
-
-
Protodeboronation:
-
While lithium triisopropyl borates are more stable than boronic acids, protodeboronation can still occur, especially in the presence of acidic impurities or excessive water. Ensure all reagents and solvents are of high quality.
-
-
Homocoupling of the Borate:
-
This side reaction can occur in the presence of oxygen.[9] Rigorous degassing of the reaction mixture is essential to minimize this pathway.
-
Conclusion
Lithium triisopropyl 2-(6-methoxypyridyl)borate is a highly effective and stable nucleophile for the Suzuki-Miyaura cross-coupling reaction, particularly for the synthesis of 2-substituted pyridines. By understanding the underlying mechanistic principles and following a robust experimental protocol, researchers can reliably access a wide range of valuable biaryl compounds. The stability of this borate reagent offers a significant advantage over traditional boronic acids, making it a valuable tool in the arsenal of the synthetic chemist.
References
-
Colby, D. A., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(45), 8649-8651. [Link]
-
Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4606–4609. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
-
Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. DSpace@MIT. [Link]
-
Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters. [Link]
- Molander, G. A., & Ito, T. (2001).
- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for the Suzuki-Miyaura Cross-Coupling of Boronic Acids with Pyridinols. Journal of the American Chemical Society, 131(20), 6961–6963.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Miyaura, N. (2002). Organoboron Compounds. In A. de Meijere & F. Diederich (Eds.), Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]
- Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686.
- Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki−Miyaura Cross-Coupling of 2-Heterocyclic Boronic Acids and Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(9), 3626–3631.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366.
- Molander, G. A., & Yun, C.-S. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate. The Journal of Organic Chemistry, 67(24), 8416–8423.
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Application Notes and Protocols for Palladium-Catalyzed Arylation with 2-(6-Methoxypyridyl)boronic Acid Derivatives
Introduction: The Strategic Importance of Methoxy-Substituted Pyridyl Scaffolds
The 2-aryl-6-methoxypyridine framework is a privileged scaffold in modern medicinal chemistry and materials science. The pyridine nitrogen acts as a hydrogen bond acceptor and a basic center, while the methoxy group can modulate electronic properties and metabolic stability. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing the crucial C(sp²)–C(sp²) bond that defines these biaryl structures.[1][2] However, the use of heteroarylboronic acids, particularly 2-pyridyl derivatives, presents unique challenges, including a propensity for protodeboronation and catalyst inhibition.[3][4]
This guide provides a comprehensive overview of the palladium-catalyzed Suzuki-Miyaura coupling of 2-(6-methoxypyridyl)boronic acid and its derivatives (e.g., pinacol esters) with a range of aryl and heteroaryl halides. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and discuss the critical parameters that govern reaction success, empowering researchers to confidently and efficiently synthesize these valuable compounds.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] Understanding this cycle is paramount for rational troubleshooting and optimization.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[5]
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic moiety to the palladium center. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the pyridyl group to the palladium.[7][8]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are designed to be robust starting points for the coupling of 2-(6-methoxypyridyl)boronic acid pinacol ester with aryl bromides. Optimization may be required for particularly challenging substrates, such as aryl chlorides or sterically hindered partners.
Materials and Reagents
-
Aryl/Heteroaryl Halide: 1.0 equivalent
-
2-(6-Methoxypyridyl)boronic Acid Pinacol Ester: 1.2 equivalents
-
Palladium Catalyst: e.g., Pd(PPh₃)₄ (3 mol%), PdCl₂(dppf) (3 mol%), or a suitable pre-catalyst.
-
Base: Cesium carbonate (Cs₂CO₃) (2.0 equivalents) or Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Solvent: 1,4-Dioxane or a mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O). Use anhydrous solvent if water-sensitive functional groups are present.
-
Inert Gas: Argon or Nitrogen
Step-by-Step General Procedure
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), 2-(6-methoxypyridyl)boronic acid pinacol ester (1.2 equiv.), base (2.0 equiv.), and the palladium catalyst (e.g., 3 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure the exclusion of oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add the degassed solvent via syringe. Degassing can be achieved by sparging with an inert gas for 15-20 minutes or by the freeze-pump-thaw method.
-
Reaction Execution: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 90-110 °C) and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine to remove the inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure biaryl product.[1]
Optimization of Reaction Conditions: A Deeper Dive
Achieving high yields in the Suzuki-Miyaura coupling of 2-pyridylboronates often requires careful selection of several key parameters. The interplay between the catalyst, base, and solvent is crucial for success.
| Parameter | Recommended Options | Rationale and Field-Proven Insights |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos) | For simple aryl bromides, Pd(PPh₃)₄ is often sufficient. For more challenging substrates like aryl chlorides or sterically hindered partners, more active catalysts formed from Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands are recommended to facilitate the oxidative addition step.[9][10][11] |
| Base | Cs₂CO₃, K₃PO₄, KF, CsF | The base is critical for activating the boronic ester to form the reactive borate "ate" complex.[7] Cs₂CO₃ and K₃PO₄ are strong, non-nucleophilic bases that are highly effective.[3] Fluoride bases like CsF or KF can also be very effective, particularly in anhydrous conditions.[4] Aqueous bases should be avoided with 2-pyridylboronates to minimize competitive protodeboronation.[3] |
| Solvent | 1,4-Dioxane, Toluene, Isopropanol (i-PrOH), DME | The choice of solvent can significantly impact the reaction outcome.[12][13] Dioxane and toluene are common choices. Interestingly, for some pyridyl-2-boronic esters, isopropanol has been shown to dramatically improve yields.[3] The optimal solvent often needs to be determined empirically for a specific substrate combination. |
| Temperature | 80 - 120 °C | Higher temperatures generally accelerate the reaction, particularly the often rate-limiting oxidative addition step. However, excessively high temperatures can lead to catalyst decomposition or increased side reactions. A typical starting point is 90-100 °C.[3] |
| Boronic Acid Derivative | Boronic Acid vs. Pinacol Ester | While boronic acids can be used directly, their pinacol esters often exhibit greater stability, are easier to purify, and are less prone to trimerization into boroxines. The use of pinacol esters is generally recommended for consistency and reproducibility.[4] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently strong base; Low reaction temperature. | Use a more active catalyst system (e.g., Pd(OAc)₂/SPhos). Switch to a stronger base like Cs₂CO₃. Increase the reaction temperature in 10 °C increments. Ensure all reagents and solvents are pure and dry. |
| Protodeboronation | Presence of water or protic impurities; Base is too weak. | Use anhydrous solvents and reagents. Avoid aqueous bases. Use a stronger, non-nucleophilic base. |
| Homocoupling of Boronic Ester | Oxygen contamination leading to oxidative coupling. | Thoroughly degas the solvent and maintain a strict inert atmosphere throughout the reaction. |
| Formation of Phosphine Oxides | Presence of air or moisture. | Ensure rigorous inert atmosphere techniques. Use fresh, high-purity phosphine ligands. |
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Organic solvents like dioxane and toluene are flammable and have associated health risks. Handle them in a fume hood and away from ignition sources.
-
Bases: Strong bases like cesium carbonate and potassium phosphate are corrosive and can cause skin and eye irritation. Handle with care and appropriate PPE.
-
Inert Atmosphere: When working with pyrophoric reagents or performing reactions under an inert atmosphere, ensure you are properly trained in the use of Schlenk lines or glove boxes.
Conclusion
The palladium-catalyzed arylation of 2-(6-methoxypyridyl)boronic acid derivatives is a powerful method for accessing valuable chemical entities. Success hinges on a solid understanding of the reaction mechanism and the careful selection of the catalyst, base, and solvent system. By following the detailed protocols and considering the optimization strategies outlined in this guide, researchers in drug discovery and materials science can effectively leverage this important transformation.
References
-
Li, W., Nelson, D. P., Jensen, M. S., Hooley, R. J., & Organ, M. G. (2010). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 12(19), 4478–4481. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Biffis, A., Le Nôtre, J., & Santini, C. (2012). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Catalysis Science & Technology, 2(8), 1582-1585. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
-
Caporale, A., & Bottecchia, C. (2018). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 23(10), 2466. [Link]
-
Wang, L., He, W., & Yu, Z. (2014). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Journal of the Chinese Chemical Society, 61(5), 557-562. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Accounts of Chemical Research, 49(6), 1253–1264. [Link]
-
ResearchGate. (n.d.). Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6). [Link]
-
Pinilla, C., Salamanca, V., Lledós, A., & Campos, J. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-bipyridin]-6(1H)-one. ACS Catalysis, 12(22), 14035–14045. [Link]
-
Koley, M., Dastbaravardeh, N., Schnürch, M., & Mihovilovic, M. D. (2012). Palladium(II)‐Catalyzed Regioselective Ortho Arylation of sp2 C—H Bonds of N‐Aryl‐2‐amino Pyridine Derivatives. ChemCatChem, 4(8), 1109-1116. [Link]
-
Vantourout, J. C., Law, R. P., Isidro-Llobet, A., Atkinson, S. J., & Watson, A. J. (2014). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. The Journal of organic chemistry, 79(10), 4751–4758. [Link]
-
Beaudoin, D., & Angers, L. (2001). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 66(26), 9030–9034. [Link]
-
Chen, X., Li, W. J., Li, S., Tang, J., Du, X., Zheng, X. L., Yuan, M. L., Fu, H. Y., Li, R. X., & Chen, H. (2020). Palladium-Catalyzed Direct Arylation of Alkylpyridine via Activated N-Methylpyridinium Salts. The Journal of organic chemistry, 85(2), 622–632. [Link]
-
ResearchGate. (2012). Palladium(II)-Catalyzed Regioselective Ortho Arylation of sp C—H Bonds of N-Aryl-2-amino Pyridine Derivatives. [Link]
-
Chen, C. Y., & Ready, J. M. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis, 9(11), 10476–10481. [Link]
-
ResearchGate. (2022). (PDF) Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1 H )-one. [Link]
-
Semantic Scholar. (n.d.). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki-Miyaura Reaction. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Pd-Catalyzed coupling of benzyl bromides with BMIDA-substituted N-tosylhydrazones: synthesis of trans-alkenyl MIDA boronates. [Link]
-
Twitty, C. G., & Molander, G. A. (2017). Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. Proceedings of the National Academy of Sciences, 114(44), 11545–11550. [Link]
-
Meléndez, C. A., & Moran, J. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 18(27), 5227–5231. [Link]
-
ResearchGate. (n.d.). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. [Link]
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Application Notes and Protocols for One-Pot Synthesis Methods Involving Lithium Triisopropyl 2-(6-methoxypyridyl)borate
Introduction: A Paradigm Shift in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] However, the utility of this powerful transformation is often predicated on the availability and stability of the requisite organoboron coupling partners. Many heterocyclic boronic acids, in particular, are prone to decomposition via protodeboronation, presenting significant challenges for their isolation, storage, and use in synthesis.[3][4] To circumvent these issues, the development of stable boronate precursors that can be used directly in coupling reactions is of paramount importance.
Lithium triisopropyl 2-(6-methoxypyridyl)borate emerges as a highly effective and bench-stable masked boronate reagent, offering a robust solution to the instability of the corresponding boronic acid. These lithium triisopropyl borates (LTBs) are readily prepared and can be conveniently stored at room temperature, providing a reliable source of the nucleophilic partner for Suzuki-Miyaura reactions.[3][4][5] This application note provides a comprehensive guide to the one-pot synthesis methodologies employing Lithium triisopropyl 2-(6-methoxypyridyl)borate, detailing the underlying mechanistic principles, step-by-step protocols, and the broad applicability of this reagent in the synthesis of complex molecules for pharmaceutical and materials science research.
Mechanistic Rationale and Advantages
The utility of Lithium triisopropyl 2-(6-methoxypyridyl)borate in one-pot synthesis lies in its ability to seamlessly integrate the borylation and cross-coupling steps. The process typically begins with a halogen-metal exchange or a directed ortho-metalation to generate an organolithium species, which is then trapped with triisopropyl borate to form the lithium triisopropyl borate in situ.[3][6] This stable intermediate can then be directly subjected to palladium-catalyzed Suzuki-Miyaura cross-coupling with an appropriate aryl or heteroaryl halide.
The key advantage of this one-pot approach is the elimination of the need to isolate the often-unstable boronic acid intermediate.[7][8] The lithium triisopropyl borate is sufficiently stable to persist through the initial borylation step and is readily activated under the basic conditions of the subsequent Suzuki-Miyaura coupling. The activation of the borate by a base is crucial for enhancing the nucleophilicity of the organic group on boron, thereby facilitating the transmetalation step in the palladium catalytic cycle.[9]
Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Detailed Application Protocols
Protocol 1: One-Pot Lithiation, Borylation, and Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of a biaryl compound from an aryl bromide, utilizing an in situ generated lithium triisopropyl borate, followed by a Suzuki-Miyaura cross-coupling with 2-bromo-6-methoxypyridine as a representative coupling partner.
Materials:
-
Aryl bromide (1.0 equiv)
-
n-Butyllithium (1.1 equiv, 2.5 M in hexanes)
-
Triisopropyl borate (1.1 equiv)
-
2-Bromo-6-methoxypyridine (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous THF
-
Toluene
-
Water (degassed)
-
Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)
Procedure:
-
Borylation Step:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the aryl bromide (1.0 equiv) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 30 minutes.
-
Add triisopropyl borate (1.1 equiv) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to gradually warm to room temperature and stir for 8 hours. The solvent can then be removed under vacuum, and the resulting lithium triisopropyl borate can be dried.[3]
-
-
Suzuki-Miyaura Coupling Step:
-
To the flask containing the crude lithium triisopropyl borate, add 2-bromo-6-methoxypyridine (1.2 equiv), palladium catalyst (3 mol%), and a solvent mixture of toluene and water.
-
Add the base (2.0 equiv) to the mixture.
-
Heat the reaction mixture to 90 °C and stir for 18 hours, or until the reaction is complete as monitored by TLC or LC-MS.[10]
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Figure 2: Workflow for the One-Pot Borylation/Suzuki-Miyaura Coupling Reaction.
Quantitative Data and Reaction Scope
The one-pot lithiation/borylation/Suzuki-Miyaura coupling protocol is applicable to a wide range of substrates. The following table summarizes representative yields for the coupling of various lithium triisopropyl borates with aryl halides, demonstrating the versatility of this methodology. These conditions can serve as a starting point for optimization with Lithium triisopropyl 2-(6-methoxypyridyl)borate.
| Entry | Heterocyclic Borate | Aryl Halide | Catalyst | Base | Solvent | Yield (%) |
| 1 | 2-Thienyl | 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |
| 2 | 2-Furyl | 1-Bromo-4-methoxybenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 92 |
| 3 | 3-Pyridyl | 2-Chloropyridine | XPhos Pd G2 | K₃PO₄ | t-AmylOH/H₂O | 78 |
| 4 | 2-Pyrazinyl | 4-Bromoanisole | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/H₂O | 88 |
Note: The yields presented are representative and may vary depending on the specific substrates and reaction conditions.
Troubleshooting and Expert Insights
-
Incomplete Lithiation: Ensure the use of freshly titrated n-butyllithium and strictly anhydrous conditions. The presence of trace amounts of water can quench the organolithium intermediate.
-
Low Coupling Yield: The choice of palladium catalyst and ligand can be critical. For challenging couplings, particularly with sterically hindered substrates or less reactive aryl chlorides, the use of more advanced catalyst systems (e.g., Buchwald or Fu pre-catalysts) may be necessary.[8][11]
-
Protodeboronation: While lithium triisopropyl borates are significantly more stable than their corresponding boronic acids, prolonged reaction times at elevated temperatures can still lead to some degradation. Optimization of reaction time and temperature is recommended.
-
Microwave Irradiation: For accelerated reaction times, particularly in the borylation step, microwave heating can be a valuable tool, often reducing reaction times from hours to minutes.[7][12]
Conclusion
Lithium triisopropyl 2-(6-methoxypyridyl)borate is a valuable and versatile reagent for modern organic synthesis. The one-pot lithiation, borylation, and Suzuki-Miyaura coupling protocols described herein offer a highly efficient and practical approach for the construction of complex biaryl and heteroaryl structures. The stability and ease of handling of this borate reagent, coupled with the streamlined one-pot procedure, make it an attractive choice for applications in drug discovery, materials science, and academic research.
References
- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry.
- Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Boryl
- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC.
- Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides. RSC Publishing.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
- Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic...
- Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. Organic Chemistry Portal.
- Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands.
- A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC.
- Suzuki Coupling. Organic Chemistry Portal.
- A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Bor
- The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction.
- A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl bor
- Two Scale-up Examples of One-Pot Lithiation Borylation/Suzuki Coupling in Drug Synthesis. Medium.
- Synthesis of lithium aminoborohydrides and reactions thereof.
- Mastering Organic Synthesis with Triisopropyl Borate: A Chemist's Guide. NINGBO INNO PHARMCHEM CO.,LTD..
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- 2. researchgate.net [researchgate.net]
- 3. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates [dspace.mit.edu]
- 5. A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl borates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid [organic-chemistry.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Resolving Solubility Issues of Lithium Borates in Non-Polar Solvents
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for handling lithium borates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the solubility of these versatile inorganic salts in non-polar organic solvents. Our goal is to provide not just procedural steps, but also the underlying scientific rationale to empower you to troubleshoot and optimize your experimental workflows effectively.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the solubility characteristics of lithium borates.
Q1: Why is it so difficult to dissolve lithium borates in non-polar solvents like hexane or toluene?
A: The primary obstacle is the fundamental principle of "like dissolves like." Lithium borates are ionic compounds, meaning they consist of positively charged lithium ions (Li⁺) and negatively charged borate anions (e.g., tetraborate, [B₄O₇]²⁻). This creates a highly polar structure with a strong crystal lattice energy. Non-polar solvents, such as hexane and toluene, are composed of molecules with very low polarity and weak intermolecular forces (van der Waals forces).
Scientific Rationale: For dissolution to occur, the energy released from the interaction between the solvent molecules and the ions must be sufficient to overcome the lattice energy of the salt. Non-polar solvent molecules cannot effectively solvate the charged lithium and borate ions to break apart the stable crystal structure. This significant mismatch in polarity results in very poor or negligible solubility.[1]
Caption: Polarity mismatch between ionic lithium borate and a non-polar solvent.
Troubleshooting Guide: Practical Solutions for Solubilization
This section provides actionable strategies and detailed protocols to overcome common solubility challenges.
Q2: I need to introduce lithium borate into a non-polar reaction medium. What are my primary options?
A: When direct dissolution is not feasible, several mediated strategies can be employed. The choice of method depends on the required concentration, the tolerance of your system to additives, and the specific lithium borate being used (e.g., lithium tetraborate vs. lithium metaborate). The main approaches are:
-
Phase Transfer Catalysis (PTC): Using a catalyst to transport the salt into the organic phase.[2][3]
-
Reverse Micelle Encapsulation: Creating nanosized water-in-oil emulsions to carry the aqueous salt.[4][5]
-
Co-Solvent Systems: Using a polar, aprotic co-solvent to increase the overall polarity of the medium.[1][6]
The following table provides a high-level comparison of these methods.
| Strategy | Mechanism | Best For | Key Considerations |
| Phase Transfer Catalysis | A catalyst with hydrophilic and lipophilic ends ferries ions across the phase boundary. | Achieving true, molecular-level solubility for reactions. | Catalyst may need to be removed later. Requires careful selection of the catalyst. |
| Reverse Micelle Encapsulation | Surfactants self-assemble in the non-polar solvent to form nanosized aqueous cores that contain the dissolved salt.[7] | Creating stable nano-dispersions; nanoparticle synthesis. | Creates a heterogeneous system at the nanoscale. Surfactant presence may affect downstream processes.[8] |
| Co-Solvency | A mutually soluble polar solvent (e.g., DMSO, DMF) is added to the non-polar solvent. | Applications where the presence of a polar co-solvent is tolerable. | Can significantly alter the properties of the solvent system. May not work for highly non-polar solvents.[9][10] |
Q3: How do I use a Phase Transfer Catalyst (PTC) to dissolve lithium borate?
A: Phase transfer catalysts are highly effective. For solubilizing a lithium salt, the best choice is often a crown ether , which can selectively chelate (encapsulate) the Li⁺ cation. The ether's exterior is hydrophobic, rendering the entire complex soluble in the non-polar medium.[11][12]
Scientific Rationale: Crown ethers are cyclic polyethers. The oxygen atoms lining the interior of the ring create an electronegative cavity that can bind strongly to cations of a specific size.[11] 12-crown-4 is particularly well-suited for the small diameter of the Li⁺ ion.[13][14] This encapsulation shields the cation's charge, and the organic exterior of the crown ether allows the entire ion pair (crown-ether-Li⁺ and the borate anion) to dissolve in the non-polar solvent.
Caption: Mechanism of Phase Transfer Catalysis using a Crown Ether.
Experimental Protocol: Solubilization of Lithium Tetraborate using 12-Crown-4
Objective: To prepare a 10 mM solution of lithium tetraborate (Li₂B₄O₇) in toluene.
Materials:
-
Anhydrous Lithium Tetraborate (Li₂B₄O₇, M.W. 169.11 g/mol )[15]
-
12-Crown-4 (C₈H₁₆O₄, M.W. 176.21 g/mol )
-
Anhydrous Toluene
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen gas for inert atmosphere (recommended)
Methodology:
-
Preparation:
-
Dry all glassware thoroughly in an oven at 120°C overnight and cool under a stream of dry inert gas.
-
Calculate the required masses. For 100 mL of a 10 mM Li₂B₄O₇ solution:
-
Mass of Li₂B₄O₇ = 0.010 mol/L * 0.100 L * 169.11 g/mol = 0.169 g
-
Since the stoichiometry is 2 Li⁺ per formula unit, you need to complex 20 mmol of Li⁺.
-
Mass of 12-Crown-4 = 0.020 mol/L * 0.100 L * 176.21 g/mol = 0.352 g
-
Scientist's Note: A slight excess of crown ether (e.g., 1.1 equivalents per Li⁺) is often used to ensure complete complexation.
-
-
-
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 0.169 g of anhydrous lithium tetraborate.
-
Add 100 mL of anhydrous toluene to the flask. The lithium tetraborate will remain as an insoluble white powder.[16]
-
Under an inert atmosphere, add 0.352 g of 12-Crown-4 to the suspension.
-
Seal the flask and begin vigorous stirring at room temperature.
-
-
Validation & Troubleshooting:
-
Observation: The solid lithium tetraborate should gradually dissolve over several hours. The process can be accelerated by gentle warming (e.g., to 40-50°C), but ensure this is compatible with your downstream application.
-
If dissolution is incomplete:
-
Issue: Insufficient crown ether or presence of water.
-
Solution: Add an additional 5-10% of the crown ether. Ensure all reagents and solvents are truly anhydrous, as water will preferentially solvate the Li⁺ ions and compete with the crown ether.[13]
-
-
Confirmation: The final solution should be clear and free of visible particles. For quantitative applications, the lithium concentration can be verified using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
-
Q4: My experiment is sensitive to additives like crown ethers. Can I use the reverse micelle method instead?
A: Yes, the reverse micelle technique is an excellent alternative, particularly if you need to create a stable, highly dispersed system rather than a true solution.[5] This method is widely used for nanoparticle synthesis where the micelles act as nanoreactors.[4][8]
Scientific Rationale: This technique involves adding a surfactant (an amphiphilic molecule with a polar head and a non-polar tail) to the non-polar solvent. Above a certain concentration (the critical micelle concentration), these molecules self-assemble into spherical structures called reverse micelles.[4] The non-polar tails orient outwards into the solvent, while the polar heads face inward, creating a nanoscopic polar core. A small amount of an aqueous lithium borate solution can be added and will be sequestered within these polar cores, effectively dispersing the salt throughout the non-polar medium.
Caption: Diagram of a reverse micelle encapsulating lithium borate.
Experimental Protocol: Dispersing Lithium Metaborate via Reverse Micelles
Objective: To prepare a 5 mM dispersion of lithium metaborate (LiBO₂, M.W. 49.75 g/mol ) in cyclohexane.
Materials:
-
Lithium Metaborate (LiBO₂)[17]
-
AOT (Dioctyl sulfosuccinate sodium salt, a common surfactant)
-
Cyclohexane (non-polar solvent)
-
Deionized water
-
Sonicator bath
Methodology:
-
Prepare Stock Solutions:
-
Prepare a 0.5 M aqueous stock solution of LiBO₂ by dissolving 2.49 g of LiBO₂ in 100 mL of deionized water.
-
Prepare a 0.2 M solution of AOT in cyclohexane by dissolving the appropriate mass of AOT in cyclohexane.
-
-
Determine Water-to-Surfactant Molar Ratio (W₀):
-
The size of the reverse micelles, and thus the amount of aqueous phase they can hold, is controlled by the W₀ value (W₀ = [H₂O]/[Surfactant]).[5]
-
For this example, we will target a W₀ of 10.
-
-
Procedure:
-
In a volumetric flask, take a specific volume of the 0.2 M AOT/cyclohexane solution.
-
Calculate the required volume of the 0.5 M LiBO₂ aqueous solution to achieve the target W₀ and the final desired LiBO₂ concentration. This requires a system of equations based on final volume and molar amounts.
-
Simplified Approach: To 99 mL of the 0.2 M AOT/cyclohexane solution, slowly add 1 mL of the 0.5 M aqueous LiBO₂ solution while stirring vigorously.
-
The initial mixture may appear cloudy. Sonicate the mixture for 15-30 minutes until it becomes a clear, transparent microemulsion.
-
-
Validation & Troubleshooting:
-
Observation: A successful microemulsion will be optically transparent and stable over time.
-
If the solution remains cloudy or separates:
-
Issue: The W₀ value may be too high for the system to be stable, or the salt concentration is too high, causing the micelles to break down.
-
Solution: Reduce the amount of aqueous phase added (lower W₀) or use a more dilute aqueous stock of lithium borate. Ensure thorough mixing and sonication.
-
-
References
-
Wikipedia. Phase-transfer catalyst. [Link]
-
Coatingsys. How is the 'reverse micelle' technique useful for the synthesis of nanoparticles?. [Link]
-
ResearchGate. Reverse Micelles for Nanoparticle Synthesis and Biomolecule Separation. [Link]
-
SciSpace. Recent advances in nanoparticle synthesis with reversed micelles. [Link]
-
Quora. Why are lithium salts not soluble in water?. [Link]
-
MDPI. Versatility of Reverse Micelles: From Biomimetic Models to Nano (Bio)Sensor Design. [Link]
-
Unacademy. Lesson 5: Are Li-salts Soluble in Water?. [Link]
-
eScholarship, University of California. Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary. [Link]
-
Macmillan Group, Princeton University. Phase-Transfer Catalysis (PTC). [Link]
-
MDPI. Mechanistic Investigations of Growth of Anisotropic Nanostructures in Reverse Micelles. [Link]
-
American Institute of Chemists. Starburst Quaternary Ammonium Salt - A New Effective Phase Transfer Catalyst. [Link]
-
Chemistry LibreTexts. 3.4: Solubility. [Link]
-
Wikipedia. Lithium. [Link]
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Wikipedia. Lithium metaborate. [Link]
-
International Journal of Pharmaceutical and Chemical Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
-
ChemBK. Lithium tetraborate. [Link]
-
IJIRT. Solubility Enhancement Methods. [Link]
-
Borates Today. An Introduction to Lithium Borate. [Link]
-
Wikipedia. Lithium borate. [Link]
-
PubMed. Solubility of lithium salts in organic solvents. [Link]
-
PMC. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]
-
ResearchGate. Determination and Correlation of Solubilities of Lithium Bis(oxalate)borate in Six Different Solvents from (293.15 to 363.15) K. [Link]
-
Borates Today. Video – The Role Of Medicinal Chemistry In Drug Development. [Link]
-
Noah Technologies. Lithium Borate Manufacturer. [Link]
-
Research Trends. Solubility enhancement techniques: A comprehensive review. [Link]
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Western Minmetals (SC) Corporation. Lithium Borate. [Link]
-
ResearchGate. Thermodynamics of Li –Crown Ether Interactions in Aqueous Solvent. [Link]
-
Ascendia Pharmaceuticals. 5 Novel Techniques for Solubility Enhancement. [Link]
-
Chemistry Stack Exchange. Lithium compounds with good solubility in organic solvents?. [Link]
-
PMC. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
-
ACS Publications. Lithium Metaborate | ACS Reagent Chemicals. [Link]
-
PubMed. Thermodynamics of Li+-Crown Ether Interactions in Aqueous Solvent. [Link]
-
ResearchGate. Crown Ethers in Nonaqueous Electrolytes for Lithium/Air Batteries. [Link]
-
Taylor & Francis. Lithium borate – Knowledge and References. [Link]
- Google Patents.
-
ResearchGate. Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary mixtures. [Link]
-
ChemRxiv. Thermodynamics of Li+–Crown Ether Interactions in Aqueous Solvent. [Link]
-
ResearchGate. Thermodynamics of Li+–Crown Ether Interactions in Aqueous Solvent. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD.. Exploring the Versatile Applications of Lithium Tetraborate in Materials Science. [Link]
-
IndiaMART. Lithium Tetraborate Manufacturer. [Link]
-
PubChem. Lithium tetraborate | B4Li12O12 | CID 21895667. [Link]
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- 5. researchgate.net [researchgate.net]
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- 11. researchgate.net [researchgate.net]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Thermodynamics of Li+-Crown Ether Interactions in Aqueous Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Lithium borate - Wikipedia [en.wikipedia.org]
- 16. chembk.com [chembk.com]
- 17. Lithium metaborate - Wikipedia [en.wikipedia.org]
Validation & Comparative
Lithium triisopropyl 2-(6-methoxypyridyl)borate vs 6-methoxypyridine-2-boronic acid reactivity
An In-Depth Guide to Boron Reagents for 2-Pyridyl Suzuki-Miyaura Couplings: Lithium Triisopropyl 2-(6-methoxypyridyl)borate vs. 6-Methoxypyridine-2-boronic Acid
Introduction: The "2-Pyridyl Problem" in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This Nobel Prize-winning methodology is fundamental to the construction of biaryl and heteroaryl scaffolds, which are ubiquitous in pharmaceuticals, agrochemicals, and functional materials.[2]
However, the incorporation of 2-pyridyl moieties via this powerful reaction is notoriously challenging.[3] This "2-pyridyl problem" stems from the inherent instability of the conventional boron reagents used, particularly 2-pyridylboronic acids.[3][4] These reagents are highly susceptible to a process called protodeboronation, where the crucial carbon-boron bond is cleaved by a proton source, leading to low yields and inconsistent results.[5][6]
This guide provides a comprehensive comparison between the traditional reagent, 6-methoxypyridine-2-boronic acid , and a highly effective, stabilized alternative, Lithium triisopropyl 2-(6-methoxypyridyl)borate . We will delve into the mechanistic underpinnings of their reactivity, present comparative data, and provide detailed experimental protocols to guide researchers in selecting the optimal reagent for their synthetic challenges.
Understanding the Core Challenge: Protodeboronation
The primary obstacle in using 2-pyridylboronic acids is their rapid decomposition under typical Suzuki-Miyaura conditions.[5][7]
-
Mechanism of Instability: The reaction is typically conducted in the presence of a base and often an aqueous or protic solvent. Under these conditions, the nitrogen atom of the pyridine ring can be protonated, forming a zwitterionic species. This species is primed for unimolecular fragmentation, leading to the irreversible cleavage of the C-B bond and formation of the undesired 6-methoxypyridine side product.[6] This decomposition pathway directly competes with the desired transmetalation step in the catalytic cycle, depleting the active nucleophile and severely diminishing the reaction yield.
-
Consequences for Synthesis: This instability makes 6-methoxypyridine-2-boronic acid difficult to handle, purify, and store.[4] More importantly, it renders many coupling reactions, especially with less reactive electrophiles like aryl chlorides or sterically hindered aryl bromides, inefficient and unreliable.[4][5]
Caption: The competitive pathways for a 2-pyridylboronic acid.
Comparative Analysis of Boron Reagents
The choice of boron reagent is critical for overcoming the challenges associated with 2-pyridyl couplings. Below, we compare the properties and performance of the traditional boronic acid with its stabilized borate salt counterpart.
Contender 1: 6-Methoxypyridine-2-boronic acid
This is the conventional, trigonal boron species. While structurally simple, its utility is hampered by the instability described above.
-
Reactivity Profile: Its reactivity is a double-edged sword. While the boronic acid functional group is inherently reactive for the desired transmetalation, it is also the source of its instability. The vacant p-orbital on the boron atom makes it Lewis acidic and susceptible to interactions that promote protodeboronation.
-
Handling and Storage: As a class, 2-pyridylboronic acids are often sensitive to air and moisture, requiring storage under inert conditions and careful handling to prevent degradation before use.[4]
Contender 2: Lithium triisopropyl 2-(6-methoxypyridyl)borate
This reagent is an anionic, tetracoordinate borate salt, often referred to as an "ate" complex. This structural modification provides a robust solution to the instability problem.
-
Reactivity Profile and Enhanced Stability: The formation of the tetracoordinate borate complex fundamentally alters the electronic properties of the boron center. The boron atom no longer possesses a vacant p-orbital, significantly reducing its Lewis acidity and protecting the critical C-B bond from protonolysis.[8][9] These borate species are much more stable toward protodeboronation than their corresponding boronic acids.[8][9][10]
-
Handling and Storage: Lithium triisopropyl borates are typically stable, free-flowing solids that can be handled on the benchtop and stored for extended periods without significant decomposition, offering a major practical advantage.[8][9]
-
Performance in Catalysis: Despite their stability, these borates are highly effective nucleophiles in Suzuki-Miyaura reactions.[5][9] They act as a protected, "slow-release" form of the nucleophile, participating efficiently in the transmetalation step, often under anhydrous conditions that further suppress decomposition. This enhanced stability allows for successful couplings with a broader range of electrophiles, including challenging aryl bromides and chlorides.[5]
Head-to-Head Performance Data
The following table summarizes the key characteristics and typical performance of each reagent.
| Feature | 6-Methoxypyridine-2-boronic Acid | Lithium Triisopropyl 2-(6-methoxypyridyl)borate |
| Chemical Class | Neutral, Trigonal Boronic Acid | Anionic, Tetracoordinate Borate Salt |
| Stability | Low; highly prone to protodeboronation[3][4][7] | High; significantly more resistant to protodeboronation[8][9][10] |
| Handling | Sensitive to air and moisture; requires inert atmosphere | Bench-stable solid; easy to handle and store[8][9] |
| Typical Base | Aqueous inorganic bases (e.g., Na₂CO₃, K₂CO₃)[11][12] | Anhydrous bases (e.g., KF, K₃PO₄)[5] |
| Solvent System | Often requires aqueous/organic mixtures[12] | Anhydrous organic solvents (e.g., 1,4-Dioxane, Toluene)[5] |
| Substrate Scope | Limited, especially with less reactive aryl halides[5] | Broad, including challenging aryl bromides and chlorides[5] |
| Yield Consistency | Often low and variable | Generally high and reproducible |
Experimental Protocols: A Practical Guide
The choice of reagent dictates the optimal reaction conditions. Below are detailed, field-proven protocols for utilizing each compound.
Protocol 1: Suzuki-Miyaura Coupling with 6-Methoxypyridine-2-boronic Acid (Standard Conditions)
This protocol is adapted for a standard coupling but highlights the critical steps needed to mitigate, as much as possible, the reagent's instability.
Expertise & Experience: The use of an aqueous base is necessary to facilitate the formation of the boronate species required for transmetalation. However, this simultaneously increases the risk of protodeboronation. Therefore, thorough degassing is paramount to prevent oxidative side reactions of the catalyst, and the reaction should be monitored closely for reagent decomposition.
Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), 6-methoxypyridine-2-boronic acid (1.5 mmol, 1.5 equiv), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent and Base Addition: Via syringe, add 1,4-dioxane (8 mL) followed by a 2 M aqueous solution of sodium carbonate (Na₂CO₃) (2.0 mL, 4.0 mmol, 4.0 equiv).
-
Degassing: Sparge the reaction mixture with a gentle stream of argon for 15-20 minutes.
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously for 12-18 hours, monitoring progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and water (15 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: High-Efficiency Coupling with Lithium Triisopropyl 2-(6-methoxypyridyl)borate
This protocol leverages the stability of the borate salt, employing anhydrous conditions for maximum efficiency and reproducibility.[5]
Expertise & Experience: This self-validating system is designed for robustness. The use of an anhydrous solvent and base (KF) circumvents the primary cause of protodeboronation. The specialized phosphine oxide or phosphite ligands are highly active, enabling efficient coupling even with challenging substrates at lower catalyst loadings.[5]
Methodology:
-
Reaction Setup: In a glovebox or under a positive pressure of argon, add to an oven-dried resealable Schlenk tube: the aryl halide (0.5 mmol, 1.0 equiv), Lithium triisopropyl 2-(6-methoxypyridyl)borate (0.75 mmol, 1.5 equiv), anhydrous potassium fluoride (KF) (1.5 mmol, 3.0 equiv), Pd₂(dba)₃ (0.01 mmol, 2 mol% Pd), and a suitable ligand such as SPhos or a phosphine oxide ligand (0.03 mmol, 6 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (3 mL) via syringe.
-
Reaction: Seal the tube with a Teflon screw cap and place it in a preheated oil bath at 110 °C. Stir for 12-24 hours, or until the starting material is consumed as determined by GC-MS or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to afford the desired product.
Caption: The generalized catalytic cycle for the Suzuki-Miyaura reaction.
Conclusion and Recommendations
For researchers and drug development professionals, the synthesis of 2-pyridyl substituted compounds requires careful consideration of the boron reagent. While 6-methoxypyridine-2-boronic acid may appear to be a straightforward choice, its inherent instability frequently leads to poor and irreproducible outcomes, consuming valuable time and resources.
Lithium triisopropyl 2-(6-methoxypyridyl)borate emerges as the clear technical solution to the "2-pyridyl problem." Its superior stability against protodeboronation, ease of handling, and robust performance across a wide range of substrates make it the authoritative choice for demanding synthetic applications. By adopting this stabilized borate salt, scientists can achieve more reliable, efficient, and scalable access to critical 2-arylpyridine building blocks, accelerating discovery and development programs.
References
- Harnessing the Power of MIDA Boronates for Robust 2-Pyridyl Suzuki-Miyaura Couplings. Benchchem.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Selection of boron reagents for Suzuki–Miyaura coupling.Chemical Society Reviews.
- The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
- Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands.Organic Letters.
- Application Notes and Protocols: Suzuki Coupling Reactions with 5-Methoxy-2-methylthiopyrimidine Deriv
- Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling.Accounts of Chemical Research.
- A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl bor
- Technical Support Center: Suzuki-Miyaura Coupling of (4-Methoxypyyridin-2-YL)boronic Acid. Benchchem.
- A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Bor
- Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling. Benchchem.
- Boron Reagent Activation in Suzuki–Miyaura Coupling.
- Lithium triisopropyl borates as nucleophiles for Suzuki-Miyaura cross coupling reactions.
- A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Bor
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.YouTube.
- Protodeboron
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates [dspace.mit.edu]
- 9. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Selectivity profiles of Lithium triisopropyl 2-(6-methoxypyridyl)borate in multi-halogenated systems
Publish Comparison Guide: Selectivity Profiles of Lithium Triisopropyl 2-(6-methoxypyridyl)borate
Executive Summary: Solving the "2-Pyridyl Problem"
The Challenge: The installation of 2-pyridyl motifs via Suzuki-Miyaura cross-coupling is historically plagued by the "2-pyridyl problem." 2-Pyridylboronic acids are notoriously unstable, undergoing rapid protodeboronation (hydrolysis of the C-B bond) under the basic conditions required for coupling. This instability leads to low yields, high catalyst loading requirements, and difficult purification.
The Solution: Lithium triisopropyl 2-(6-methoxypyridyl)borate (LTB) represents a superior class of nucleophile. As an "ate" complex, the boron center is coordinatively saturated, rendering the C-B bond significantly more resistant to protodeboronation than its boronic acid or pinacol ester counterparts. This guide analyzes the selectivity profile of this reagent, specifically in the context of multi-halogenated systems where chemoselectivity is paramount.
Key Advantage: Unlike MIDA boronates (which require slow-release mechanisms) or BF3K salts (which often suffer from solubility issues), LTBs can be generated in situ or isolated as bench-stable solids and coupled directly under mild conditions (40 °C) with high turnover frequencies.
Mechanistic Insight & Stability Profile
The stability of Lithium triisopropyl 2-(6-methoxypyridyl)borate stems from the tetrahedral geometry of the boron atom. In trivalent boronic acids (sp²), the empty p-orbital is susceptible to nucleophilic attack (by hydroxide), facilitating the mechanism of protodeboronation. In the LTB salt (sp³), this orbital is occupied by the isopropoxy ligand, blocking the decomposition pathway.
Stability Comparison
| Reagent Class | Stability (Protodeboronation) | Atom Economy | Reaction Kinetics |
| 2-Pyridyl Boronic Acid | Poor (t½ < 5 min in aq. base) | High | Fast (if not decomposed) |
| 2-Pyridyl Pinacol Ester | Moderate (Sterically hindered) | Low | Slow Transmetallation |
| MIDA Boronate | Excellent (Air stable) | Very Low | Slow (Requires hydrolysis) |
| Lithium Triisopropyl Borate (LTB) | High (Bench stable solid) | Moderate | Fast (Direct transmetallation) |
Selectivity in Multi-Halogenated Systems
The "selectivity" of this reagent is twofold: (1) Site-selectivity during its synthesis from dihalo-precursors, and (2) Chemoselectivity during the cross-coupling event.
A. Synthesis Selectivity (Nucleophile Formation)
The 6-methoxypyridyl LTB is typically prepared via Lithium-Halogen Exchange (Li-HE). In systems containing multiple halogens (e.g., 2-bromo-6-chloropyridine), the reagent exhibits exquisite site selectivity based on bond dissociation energies.
-
Hierarchy: I > Br > Cl >> F.
-
Application: One can selectively lithiate a C2-Bromine in the presence of a C6-Chlorine or C6-Methoxy group. The resulting LTB retains the C6-substituent, allowing for sequential functionalization.
B. Coupling Chemoselectivity (Electrophile Discrimination)
When coupling Lithium triisopropyl 2-(6-methoxypyridyl)borate with a multi-halogenated electrophile (e.g., 1-bromo-3-chlorobenzene), the mild reaction conditions (40 °C, XPhos Pd G3) strictly obey the classical oxidative addition hierarchy.
-
Outcome: Exclusive coupling at the Bromide or Iodide position.
-
Preservation: Chloride and Fluoride substituents on the electrophile remain intact, enabling a second cross-coupling reaction in a subsequent step.
Visualization: Reaction Pathway & Decision Tree
Caption: Pathway for the selective synthesis and application of Lithium Triisopropyl 2-(6-methoxypyridyl)borate.
Experimental Protocols
Caution: All reactions involving organolithium reagents must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.
Protocol A: Synthesis of Lithium Triisopropyl 2-(6-methoxypyridyl)borate
Reference: Oberli & Buchwald, Org. Lett. 2012 [1]
-
Setup: Charge an oven-dried flask with 2-bromo-6-methoxypyridine (1.0 equiv) and triisopropyl borate (1.1 equiv) in a mixture of Toluene/THF (4:1 v/v).
-
Cooling: Cool the mixture to -78 °C (dry ice/acetone bath).
-
Lithiation: Dropwise add n-BuLi (2.5 M in hexanes, 1.1 equiv) over 15 minutes. Note: Performing lithiation in the presence of the borate ester (in-situ quench) minimizes the lifetime of the unstable 2-lithiopyridine species.
-
Warming: Stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.
-
Isolation: Concentrate the solvent in vacuo. The resulting solid is the Lithium Triisopropyl Borate (LTB) salt. It can be dried under high vacuum and stored on the benchtop or used directly without purification.
Protocol B: Selective Cross-Coupling
Target: Coupling with 4-chlorobromobenzene (Chemoselectivity Test)
-
Reagents: Charge a vial with the LTB salt (1.5 equiv), 4-chlorobromobenzene (1.0 equiv), and XPhos Pd G3 Precatalyst (2-3 mol %).
-
Solvent: Add THF (0.5 M concentration relative to halide).
-
Base: Add degassed 0.5 M aqueous K3PO4 (2.0 equiv).
-
Reaction: Stir vigorously at 40 °C for 2–4 hours.
-
Workup: Dilute with ethyl acetate, wash with water/brine. Dry over MgSO4.
-
Result: The product will be 2-(4-chlorophenyl)-6-methoxypyridine . The chloride on the aryl ring remains intact due to the mild temperature and the specific activation profile of the bromide by the catalyst.
Comparative Decision Matrix
Use this logic flow to determine if LTB is the correct reagent for your specific multi-halogenated system.
Caption: Decision matrix for selecting boron reagents in heteroaryl cross-coupling.
References
-
Oberli, M. A., & Buchwald, S. L. (2012).[1][2][3] A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates.[1][2][3][4][5][6] Organic Letters, 14(17), 4606–4609.[1][2][3]
-
Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Suzuki−Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(25), 4695–4698.
-
Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Beilstein Journal of Organic Chemistry, 7, 1261–1277.
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates [dspace.mit.edu]
- 4. acs.figshare.com [acs.figshare.com]
- 5. Correction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Disposal of Lithium Triisopropyl 2-(6-methoxypyridyl)borate
Executive Summary
Lithium triisopropyl 2-(6-methoxypyridyl)borate is a specific class of Lithium Triisopropyl Borate (LTB) reagents, often utilized as stable nucleophiles in Suzuki-Miyaura cross-coupling reactions. Unlike highly pyrophoric alkyl lithiums (e.g., t-BuLi), LTBs are engineered for greater stability and can often be handled briefly in air.
However, improper disposal leads to two distinct hazards:
-
Hydrolytic Decomposition: Upon contact with water/acid, the "ate" complex collapses, releasing Isopropanol (Flammable) and Lithium Hydroxide (Corrosive) .
-
Toxicity: The resulting 2-(6-methoxypyridyl)boronic acid carries the toxicological profile of pyridine derivatives.
This guide details the Controlled Hydrolysis & Neutralization protocol required to render this reagent safe for standard chemical waste streams.
Part 1: Pre-Disposal Assessment
Before initiating disposal, characterize the physical state of the waste. The disposal pathway differs slightly for pure solids versus reaction mixtures.
| Parameter | Pure Solid Reagent | Reaction Mixture / Supernatant |
| Primary State | White to off-white powder | Solution (typically THF or Ether) |
| Stability | Hygroscopic; stable on benchtop for short periods. | Potentially reactive; contains solvent flammability hazards. |
| Primary Hazard | Exothermic hydrolysis; dust inhalation. | Flammability (Solvent + released iPrOH).[1] |
| Action | Dissolve in inert solvent before quenching. | Proceed directly to quenching. |
Part 2: The Quenching Protocol (Step-by-Step)
Core Principle: We utilize a "Controlled Hydrolysis" to break the borate "ate" complex.
Chemical Equation:
Phase A: Preparation
-
PPE: Standard laboratory PPE + Face Shield + Nitrile Gloves (double gloved recommended).
-
Setup: Work inside a fume hood. Clear flammables.
-
Vessel: Use a wide-mouth Erlenmeyer flask (2x the volume of the waste).
-
Cooling: Prepare an ice-water bath (
).
Phase B: Solubilization (For Solids Only)
If disposing of a reaction mixture, skip to Phase C.
-
Place the solid LTB reagent into the flask.
-
Add Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran to dissolve the solid.
-
Ratio: ~10 mL solvent per 1 g of solid.
-
Reasoning: Quenching a solid directly with water can cause surface crusting (encapsulation), leaving unreacted material inside that may burst later.
-
Phase C: Controlled Quench
-
Place the flask containing the LTB solution into the ice bath. Stir magnetically.
-
Slow Addition: Add Water dropwise initially, then in a slow stream.
-
Observation: You may observe a mild exotherm and the solution turning cloudy (precipitation of boronic acid or LiOH).
-
Volume: Add water equal to 50% of the organic solvent volume.
-
-
Acidification (The Break): Slowly add 1M Hydrochloric Acid (HCl) or Ammonium Chloride (sat. aq.) .
Phase D: Verification
-
Temperature Check: Ensure the solution has returned to room temperature.
-
Phase Check: The mixture should be biphasic (Organic layer = THF/Isopropanol/Boronic species; Aqueous layer = LiCl/Salts).
-
Stability: Stop stirring. Ensure no gas evolution or spontaneous heat generation occurs for 15 minutes.
Part 3: Waste Segregation & Logistics
Once quenched, the material is no longer a reactive "P-List" or "Class 4.2" hazard, but it remains a chemical hazard.
Waste Stream Designation
Do NOT pour down the drain. The presence of the pyridine moiety and isopropanol mandates organic disposal.
-
Primary Stream: Halogenated/Non-Halogenated Organic Waste (depending on other solvents used).
-
Labeling Requirements:
-
Constituents: Tetrahydrofuran, Isopropanol, Lithium Chloride, 2-(6-methoxypyridyl)boronic acid.
-
Hazard Tags: Flammable, Irritant, Toxic (Pyridine derivative).
-
Visualizing the Workflow
The following diagram illustrates the decision logic and chemical transformation.
Caption: Operational workflow for the safe solubilization, quenching, and disposal of Lithium Triisopropyl Borate reagents.
Part 4: Emergency Contingencies
Spills (Solid Material)
-
Do not use water. Water will cause the solid to become gummy and release isopropanol vapors.
-
Cover with dry sand or Vermiculite .
-
Scoop into a dry container.
-
Treat as "Solid Reagent" in the protocol above (dissolve in THF inside a hood, then quench).
Skin Contact
-
Brush off: Remove bulk solid from skin before washing.
-
Rinse: Flush with water for 15 minutes. The hydrolysis creates LiOH (caustic), so immediate irrigation is critical to prevent chemical burns.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[3][7] [Link]
-
Oberli, M. A., & Buchwald, S. L. (2012). "A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates." Organic Letters, 14(17), 4606–4609. (Demonstrates stability profile of LTB reagents). [Link]
-
EHS Princeton. (2024). Safe Handling of Organolithium Compounds. Princeton University Environmental Health & Safety.[4] [Link]
Sources
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. ereztech.com [ereztech.com]
- 3. ehs.uci.edu [ehs.uci.edu]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. reed.edu [reed.edu]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. Read "Prudent Practices in the Laboratory: Handling and Disposal of Chemicals" at NAP.edu [nationalacademies.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
